molecular formula C7H10ClF2N3 B2412465 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride CAS No. 2344677-43-4

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride

Cat. No.: B2412465
CAS No.: 2344677-43-4
M. Wt: 209.62
InChI Key: PRDAADACDBFFMI-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C7H9F2N3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride typically involves the reaction of 4-(difluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. The final product is typically obtained as a crystalline powder, which is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anti-fibrotic agent and in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, thereby modulating various biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-[4-(Methyl)pyrimidin-2-yl]ethanamine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and applications.

    1-[4-(Chloromethyl)pyrimidin-2-yl]ethanamine:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications in various fields of research.

Properties

IUPAC Name

1-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3.ClH/c1-4(10)7-11-3-2-5(12-7)6(8)9;/h2-4,6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDAADACDBFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344677-43-4
Record name 1-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride
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